molecular formula C8H11F3O2 B3033629 4-Butoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 109317-78-4

4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3033629
CAS No.: 109317-78-4
M. Wt: 196.17 g/mol
InChI Key: JMCLSTURONLRIB-GQCTYLIASA-N
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Description

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound belonging to the class of enones, specifically a fluorinated α,β-unsaturated ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 4-bromo-1,1,1-trifluorobut-3-en-2-one with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous synthesis techniques. These methods utilize advanced equipment such as plunger pumps, coil reactors with temperature control jackets, and extraction columns to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like phenylmagnesium bromide and organozinc compounds are used for substitution reactions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Products with substituted functional groups, such as phenyl or alkyl groups.

Scientific Research Applications

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a versatile compound with various scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

    Peptide Synthesis: The compound reacts with amino acids to form N-protected amino acids, which are useful in peptide synthesis.

Mechanism of Action

The key feature of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one’s structure is the presence of a conjugated system consisting of a carbon-carbon double bond next to a carbonyl group (C=C-C=O). This conjugation allows for delocalization of electrons, influencing the compound’s reactivity. The compound can interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but with an ethoxy group instead of a butoxy group.

    4-Methoxy-1,1,1-trifluoro-3-buten-2-one: Contains a methoxy group instead of a butoxy group.

Uniqueness

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its butoxy group, which imparts different physical and chemical properties compared to its ethoxy and methoxy analogs. This uniqueness makes it suitable for specific applications where the butoxy group provides desired reactivity and stability.

Properties

IUPAC Name

(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCLSTURONLRIB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-78-4, 120407-73-0
Record name (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Butoxy-1,1,1-trifluoro-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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